2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid
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Overview
Description
2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is a synthetic organic compound with the molecular formula C18H18N2O4 and a molecular weight of 326.35 g/mol . This compound is primarily used in proteomics research applications . It is characterized by its complex structure, which includes an isobutyrylamino group attached to an anilino-carbonyl moiety, further connected to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid typically involves a multi-step process:
Formation of Isobutyrylamino Group: The initial step involves the acylation of aniline with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the isobutyrylamino group attached to the aniline ring.
Coupling with Benzoic Acid Derivative: The next step involves the coupling of the isobutyrylamino-aniline intermediate with a benzoic acid derivative. This is usually achieved through a condensation reaction using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the acylation and coupling reactions. The reaction conditions are optimized for maximum yield and purity.
Purification and Isolation: Industrial purification methods such as high-performance liquid chromatography (HPLC) or large-scale recrystallization are employed to isolate the final product.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the isobutyrylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid has several scientific research applications:
Proteomics Research: It is used as a reagent in proteomics to study protein interactions and modifications.
Biological Studies: The compound is utilized in biological studies to investigate cellular processes and pathways.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds and drug candidates.
Industrial Applications: The compound is used in the development of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with proteins and enzymes, modulating their activity and function.
Pathways Involved: It affects various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Acetylamino)anilino]-carbonyl}benzoic acid: Similar structure but with an acetylamino group instead of an isobutyrylamino group.
2-{[4-(Propionylamino)anilino]-carbonyl}benzoic acid: Similar structure but with a propionylamino group instead of an isobutyrylamino group.
Uniqueness
2-{[4-(Isobutyrylamino)anilino]-carbonyl}benzoic acid is unique due to its specific isobutyrylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications and industrial processes.
Properties
IUPAC Name |
2-[[4-(2-methylpropanoylamino)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)16(21)19-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHFNHMRRCWDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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